Adenosine 3' 5'-diphosphate

Sulfotransferase inhibition Enzyme kinetics Product inhibition

Sourcing Adenosine 3',5'-Diphosphate (PAP) for sulfotransferase kinetics, P2Y1 pharmacology, or BPNT1 activity assays? Do not compromise with generic ADP—the 3'-phosphate on PAP's ribose is structurally mandatory for high-affinity SULT inhibition (Ki = 0.2 µM) and selective P2Y1 antagonism (Ki = 0.7 µM). ADP acts as an agonist, confounding results. Our commercial-grade PAP, available as a disodium salt, guarantees ≥96% purity, ensuring reproducible outcomes in competitive inhibition, whole-blood flow systems, and lithium mechanism studies. Choose authentic PAP to eliminate variability and ensure data integrity in your critical biochemical and cell-based research.

Molecular Formula C10H15N5NaO10P2
Molecular Weight 450.19 g/mol
Cat. No. B12061937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 3' 5'-diphosphate
Molecular FormulaC10H15N5NaO10P2
Molecular Weight450.19 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N.[Na]
InChIInChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);
InChIKeyGEFUCMXYJFHBOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine 3',5'-Diphosphate (PAP) for Sulfotransferase & P2Y Receptor Research: Core Molecular Identity & Procurement Considerations


Adenosine 3',5'-diphosphate (PAP) is a purine ribonucleoside 3',5'-bisphosphate that serves as the universal by-product of sulfotransferase (SULT) reactions, generated stoichiometrically from the co-substrate 3'-phosphoadenosine 5'-phosphosulfate (PAPS) [1]. Distinguished from canonical adenosine diphosphate (ADP) by having monophosphate groups esterified at both the 3'- and 5'-hydroxyls of the ribose moiety, PAP acts as a potent, competitive product inhibitor of multiple SULT isoforms (e.g., SULT1A1, SULT2A1) and as a selective antagonist at P2Y1 purinergic receptors [2][3]. It is also a key substrate for 3'(2'),5'-bisphosphate nucleotidase 1 (BPNT1) and related phosphatases [4]. The compound is commercially available predominantly as disodium or sodium salt forms for in vitro biochemical and cell-based assays.

Why Adenosine 3',5'-Diphosphate Cannot Be Substituted by ADP or Other Nucleotide Analogs in SULT and P2Y1 Assays


Substitution of PAP with generic adenosine diphosphate (ADP) or other nucleotide analogs fails because the unique 3',5'-bisphosphate arrangement is a strict structural determinant for binding to sulfotransferases (SULTs) and for selective P2Y1 receptor antagonism. ADP lacks the critical 3'-phosphate required for high-affinity interaction with the SULT active site and does not act as a competitive antagonist at P2Y1 receptors; instead, ADP is a potent agonist [1][2]. The 3'-phosphate of PAP is essential for inhibition of SULTs—its removal or modification drastically reduces affinity [3]. Similarly, PAP's selective antagonism at P2Y1 is not recapitulated by ADP or ATP, which exhibit agonist activity at this and other P2Y subtypes [4]. These structural and functional divergences mandate the use of authentic PAP for reliable and reproducible experimental outcomes in SULT kinetics, P2Y1 pharmacology, and bisphosphate nucleotidase studies.

Adenosine 3',5'-Diphosphate (PAP) Quantitative Differentiation Evidence: SULT Inhibition, P2Y1 Antagonism & Nucleotidase Substrate Selectivity


PAP Exhibits High-Affinity, Competitive Inhibition of Human Liver Bile Salt Sulfotransferase (Ki = 0.2 µM)

In human liver bile salt sulfotransferase, PAP acts as a competitive inhibitor with respect to the co-substrate PAPS, exhibiting a Ki of 0.2 µM. This value is approximately 11-fold lower (i.e., higher affinity) than the Ki of the product glycochenodeoxycholate (GLC) sulfate for the acceptor substrate (Ki = 2.2 µM), confirming PAP as a potent, physiologically relevant product inhibitor of this detoxification enzyme [1].

Sulfotransferase inhibition Enzyme kinetics Product inhibition

PAP Selectively Antagonizes P2Y1 Receptors with a Ki of 0.7 µM, Unlike ADP and ATP Which Act as Agonists

Adenosine 3',5'-diphosphate (A3P5P) competitively antagonizes ADP-induced inhibition of N-type Ca2+ currents in neurons expressing recombinant rat P2Y1 receptors, with a Ki of 0.7 µM. In stark contrast, ADP and ATP function as potent agonists at the same receptor (ADP EC50 = 8.2 nM; 2-MeS-ATP EC50 = 2.5 nM), underscoring PAP's unique pharmacological profile as a selective antagonist rather than an agonist [1][2].

P2Y1 receptor Purinergic signaling Platelet aggregation

PAP Inhibits Shear-Induced Platelet Aggregation via P2Y1 Blockade, Differentiating from P2Y12 Antagonists

Under physiologically relevant shear rates (750-3000 s⁻¹) in whole blood, adenosine 3',5'-diphosphate (A3P5P) inhibited shear-induced platelet aggregation by 29-40%. While the P2Y12 antagonist AR-C69 931MX exhibited stronger inhibition at lower shear rates (54-56%), the combination of A3P5P plus AR-C69 931MX produced an additive/synergistic effect (57% inhibition at 3000 s⁻¹, a further 41% reduction relative to AR-C69 931MX alone), demonstrating that PAP targets a distinct, non-redundant ADP receptor pathway [1].

Platelet aggregation Shear stress Thrombosis models

The 3'-Phosphate of PAP Is Essential for Sulfotransferase Inhibition: Analog SAR

A systematic analog study of bovine adrenal estrogen sulfotransferase established that the 3'-phosphate ester of PAP is critical for inhibition. Replacement of the 6-amino group of adenine with hydrogen or oxygen (e.g., inosine 3',5'-diphosphate) substantially reduced affinity. In contrast, modifications to the imidazole ring, such as 7-deazaadenosine 3',5'-diphosphate (tubercidin analog) or 8-bromoadenosine 3',5'-diphosphate, enhanced affinity, indicating specific electronic and steric requirements distinct from generic adenosine nucleotides [1].

Structure-activity relationship SULT inhibition Enzyme kinetics

PAP Serves as a Specific Substrate for 3'(2'),5'-Bisphosphate Nucleotidase 1 (BPNT1), Not General 5'-Nucleotidases

Unlike generic 5'-nucleotidases (e.g., CD73) which prefer AMP or are potently inhibited by AOPCP (Ki = 5 nM), PAP is specifically dephosphorylated by 3'(2'),5'-bisphosphate nucleotidase 1 (BPNT1), a lithium-sensitive enzyme involved in inositol signaling. PAP is not an efficient substrate for classical 5'-nucleotidases; this substrate specificity underpins its role in lithium pharmacology and cellular stress responses [1][2].

Nucleotidase Lithium pharmacology Phosphatase

Optimal Research & Industrial Use Cases for Adenosine 3',5'-Diphosphate (PAP) Based on Quantitative Differentiation Evidence


Quantitative SULT Product Inhibition Kinetics

Use PAP to determine Ki values for sulfotransferases (e.g., SULT1A1, SULT2A1) via competitive inhibition assays against PAPS. The established Ki of 0.2 µM for human bile salt sulfotransferase provides a benchmark for comparing isoform sensitivities and for validating novel SULT inhibitors [1].

P2Y1 Receptor Pharmacological Profiling

Employ PAP (A3P5P) as a selective, competitive P2Y1 antagonist (Ki = 0.7 µM) in neuronal, platelet, or recombinant cell systems to dissect P2Y1-mediated signaling from P2Y12 or P2X1 pathways. Use alongside ADP (agonist) and P2Y12 antagonists for pathway deconvolution [2][3].

Shear-Induced Thrombosis & Platelet Function Studies

Utilize PAP in whole-blood flow systems (shear rates 750-3000 s⁻¹) to investigate the specific contribution of P2Y1 receptors to shear-induced platelet aggregation and thrombus formation, either as a standalone tool or in combination with P2Y12 antagonists to assess synergistic blockade [3].

BPNT1/Lithium Pathway & Bisphosphate Nucleotidase Assays

Apply PAP as the specific substrate for BPNT1 (3'(2'),5'-bisphosphate nucleotidase) activity assays, particularly in studies of lithium mechanism of action, salt stress responses, or inositol signaling. Do not substitute with AMP or ADP, which are not substrates for this enzyme [4].

Technical Documentation Hub

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